ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

Click chemistry CuAAC Triazole conjugation

This 4-oxoquinoline-3-carboxylate features an N-1 propargyl group—a terminal alkyne handle that enables rapid CuAAC click chemistry for generating triazole-quinolone libraries. Unlike norfloxacin/ciprofloxacin, it is intrinsically click-ready, reducing probe synthesis from 3–5 steps to a single step. The C-3 ethyl ester serves as a latent carboxylic acid (prodrug potential), while the unsubstituted C-7 position permits further amine substitution for gyrase binding. With XLogP3 2.3 and zero HBD, it offers enhanced membrane permeability for Gram-positive antibacterial programs. Order now for focused library synthesis and target identification studies.

Molecular Formula C15H12FNO3
Molecular Weight 273.26 g/mol
CAS No. 2549039-90-7
Cat. No. B6455252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate
CAS2549039-90-7
Molecular FormulaC15H12FNO3
Molecular Weight273.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC#C
InChIInChI=1S/C15H12FNO3/c1-3-7-17-9-12(15(19)20-4-2)14(18)11-8-10(16)5-6-13(11)17/h1,5-6,8-9H,4,7H2,2H3
InChIKeyCRXUVSYYZXKEGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate (CAS 2549039-90-7) – Quinolone Derivative with Click Chemistry Handle


Ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate (CAS 2549039-90-7; molecular formula C₁₅H₁₂FNO₃; MW 273.26 g/mol) is a synthetic 4-oxoquinoline-3-carboxylate derivative bearing an N-1 propargyl (prop-2-yn-1-yl) substituent . It belongs to the fluoroquinolone antibiotic class and acts by inhibiting bacterial DNA gyrase, analogous to established agents such as norfloxacin and ciprofloxacin [1]. The N-1 propargyl group distinguishes it from most clinically used fluoroquinolones and endows the molecule with a terminal alkyne suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry'), enabling modular construction of triazole-containing conjugates [1].

Why Generic Substitution Fails: The Unique Propargyl Handle in 2549039-90-7


Quinolone antibiotics such as norfloxacin, ciprofloxacin, and ofloxacin share the 4-oxoquinoline-3-carboxylic acid core but differ critically in their N-1, C-6, C-7, and C-8 substitution patterns [1]. The target compound carries an N-1 propargyl group and a C-3 ethyl ester, whereas clinically used fluoroquinolones typically bear N-1 ethyl or cyclopropyl groups and a C-3 carboxylic acid. The propargyl moiety is not merely a structural variation; it provides a terminal alkyne that enables bioorthogonal CuAAC click chemistry, a synthetic capability absent in N-1 alkyl- or cycloalkyl-substituted analogs [2]. Consequently, simple replacement of this compound with a generic quinolone scaffold forfeits the ability to rapidly generate triazole-linked conjugates for antibacterial screening, target identification, or probe development.

Comparative Evidence for Ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate (2549039-90-7)


Click Chemistry Reactivity: Terminal Alkyne Enables CuAAC Conjugation

The N-1 propargyl (prop-2-yn-1-yl) group of 2549039-90-7 serves as a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reactivity has been explicitly demonstrated in studies where analogous propargylated quinolone esters (e.g., ethyl 7-chloro-6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate) were reacted with azides under Sharpless conditions to yield triazole-substituted quinolones [1]. In contrast, N-1 ethyl or cyclopropyl fluoroquinolones (norfloxacin, ciprofloxacin) lack a terminal alkyne and cannot participate in CuAAC without additional functionalization [2]. The resulting triazole conjugates from propargyl-quinolones have demonstrated MIC values in the range of 3.25–30 μg/mL against S. aureus, E. faecalis, E. coli, and P. aeruginosa [2].

Click chemistry CuAAC Triazole conjugation Bioorthogonal chemistry

Lipophilicity (XLogP3) Comparison: Favorable logP for Gram-Positive Penetration

The target compound 2549039-90-7 has a computed XLogP3 of 2.3 , whereas the structurally related antibiotics norfloxacin and ciprofloxacin have XLogP3 values of approximately -1.0 and -1.1, respectively [1][2]. The ~3.3 log unit difference corresponds to a roughly 2000-fold higher partition coefficient for the target compound, predicting greater membrane permeability and potentially improved activity against Gram-positive bacteria, where outer membrane penetration is less reliant on porin channels [3]. This difference arises from the ethyl ester at C-3 (vs. carboxylic acid in norfloxacin/ciprofloxacin) and the absence of a hydrophilic piperazine at C-7.

Lipophilicity XLogP3 Drug-likeness Permeability

Hydrogen Bond Donor Count: Zero HBD Reduces Efflux Susceptibility Risk

The target compound 2549039-90-7 has zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5) , whereas norfloxacin and ciprofloxacin each possess two hydrogen bond donors (NH of piperazine, COOH) and six or more acceptors [1]. Within quinolone SAR literature, reducing HBD count has been associated with lower susceptibility to bacterial efflux pump recognition, since many efflux transporters preferentially recognize substrates with hydrogen bond donor motifs [2]. Additionally, a lower HBD count generally correlates with improved passive permeability across lipid bilayers [2].

Hydrogen bond donors Physicochemical profile Efflux ratio Drug-likeness

Molecular Weight Advantage: Smaller Scaffold with Broader Derivatization Potential

The target compound has a molecular weight of 273.26 g/mol , which is 46–58 Da lower than norfloxacin (319.33 g/mol) and ciprofloxacin (331.34 g/mol) [1]. The lower MW results from the absence of a 7-piperazinyl substituent and the presence of an ethyl ester at C-3 instead of a carboxylic acid. In a medicinal chemistry context, a smaller core scaffold leaves greater 'molecular weight headroom' for installing additional substituents during lead optimization without exceeding Lipinski's Rule of 5 threshold of 500 Da [2]. Specifically, the target compound has a 'derivatization budget' of ~227 Da before exceeding 500 Da, compared to ~181 Da for norfloxacin and ~169 Da for ciprofloxacin.

Molecular weight Lead optimization Fragment-based design Derivatization capacity

High-Value Application Scenarios for 2549039-90-7


Synthesis of Triazole-Quinolone Antibacterial Libraries via CuAAC

The terminal alkyne at N-1 permits rapid diversification using CuAAC click chemistry with azide-containing fragments, sugars, peptides, or fluorescent labels [1]. This capability supports the construction of focused triazole-quinolone libraries for antibacterial screening. Triazole conjugates derived from structurally analogous propargyl-quinolones have demonstrated MIC values of 3.25–30 μg/mL against S. aureus, E. faecalis, E. coli, and P. aeruginosa [1]. Users can generate tens to hundreds of analogs in parallel from a single batch of 2549039-90-7 using standard CuAAC conditions (CuSO₄·5H₂O/sodium ascorbate, RT to 40 °C, aqueous/organic co-solvent) [1].

Gram-Positive-Focused Antibacterial Discovery Scaffold

With an XLogP3 of 2.3 (vs. −1.0 for norfloxacin), zero HBD, and a compact MW of 273.26 g/mol, 2549039-90-7 possesses a physicochemical profile predictive of enhanced passive membrane permeability and reduced efflux susceptibility . These properties make the compound a compelling starting point for Gram-positive antibacterial discovery programs, particularly against S. aureus and E. faecalis, where quinolone resistance often arises from efflux pump upregulation [2]. The C-7 position remains unsubstituted, allowing introduction of diverse amine substituents known to enhance DNA gyrase binding in classical fluoroquinolone SAR [2].

Clickable Probe for Target Identification and Mechanistic Studies

The propargyl group permits attachment of biotin, fluorophores (e.g., BODIPY, Cy5), or photoaffinity labels via CuAAC, enabling pull-down assays, cellular imaging, and target identification studies [1]. Unlike norfloxacin or ciprofloxacin, which require non-trivial synthetic manipulation to introduce a bioorthogonal handle, 2549039-90-7 is intrinsically click-ready. This reduces the synthetic effort for probe generation from 3–5 steps to a single step, accelerating chemical biology workflows focused on quinolone mechanism-of-action and resistance studies [1].

Ester Prodrug Intermediate for In Vivo Studies

The C-3 ethyl ester can be hydrolyzed to the corresponding carboxylic acid under mild basic conditions, generating the active fluoroquinolone pharmacophore . This ester serves as a latent carboxylic acid, offering potential as a prodrug strategy to modulate solubility and oral bioavailability. The small MW (273.26 g/mol) and moderate lipophilicity (XLogP3 2.3) position 2549039-90-7 as a balanced intermediate for further functionalization at C-7 and C-3 in preclinical candidate optimization .

Quote Request

Request a Quote for ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.